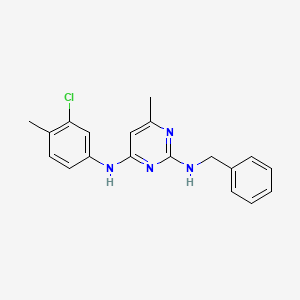
N~2~-benzyl-N~4~-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-benzyl-N~4~-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with benzyl, chloro, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N~4~-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine typically involves multi-step organic reactions. The starting materials often include benzylamine, 3-chloro-4-methylbenzaldehyde, and 6-methylpyrimidine-2,4-diamine. The reaction conditions may involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps. The reaction temperatures and times are optimized to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N2-benzyl-N~4~-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency. Purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-benzyl-N~4~-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reduction reactions can be carried out using hydrogen gas (H~2~) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Hydrogen gas (H~2~), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as sodium methoxide (NaOCH~3~), sodium ethoxide (NaOEt)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
N~2~-benzyl-N~4~-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N2-benzyl-N~4~-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N~2~-benzyl-N~4~-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine can be compared with other similar compounds, such as:
- N~2~-benzyl-N~4~-(3-chlorophenyl)-6-methylpyrimidine-2,4-diamine
- N~2~-benzyl-N~4~-(4-methylphenyl)-6-methylpyrimidine-2,4-diamine
- N~2~-benzyl-N~4~-(3-chloro-4-methylphenyl)-5-methylpyrimidine-2,4-diamine
These compounds share structural similarities but differ in the position and type of substituents on the pyrimidine ring. The unique combination of substituents in N2-benzyl-N~4~-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H19ClN4 |
|---|---|
Peso molecular |
338.8 g/mol |
Nombre IUPAC |
2-N-benzyl-4-N-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H19ClN4/c1-13-8-9-16(11-17(13)20)23-18-10-14(2)22-19(24-18)21-12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H2,21,22,23,24) |
Clave InChI |
XFMSITUPECQXRW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC2=NC(=NC(=C2)C)NCC3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4a-hydroxy-8-methyl-3-thioxo-2,3,4,4a-tetrahydro-5H-[1,2,4]triazino[5,6-b]indol-5-yl)ethanone](/img/structure/B11621906.png)
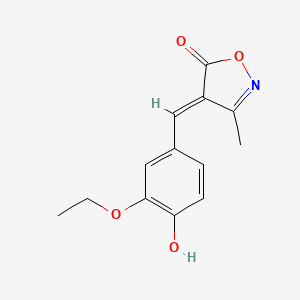
![Dimethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621917.png)
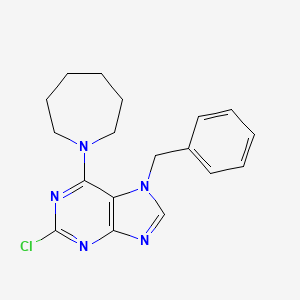
![3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621929.png)
![2-(3-Methylphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11621934.png)
![3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621943.png)
![Methyl 4-({[3-(4-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11621944.png)
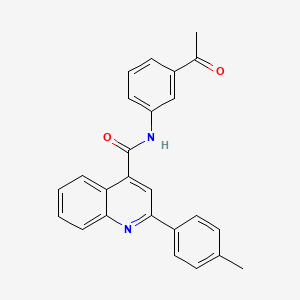
![ethyl 2-{2,5-dimethyl-3-[(2,4,6-trioxo-1,3-diphenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11621950.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621972.png)
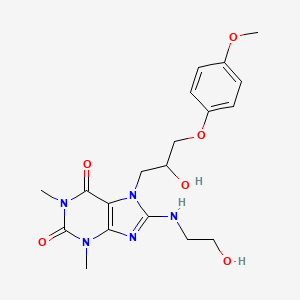
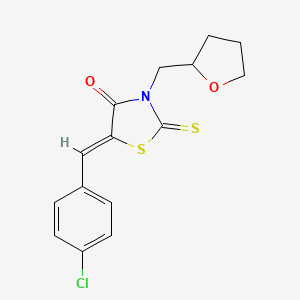
![1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621976.png)
